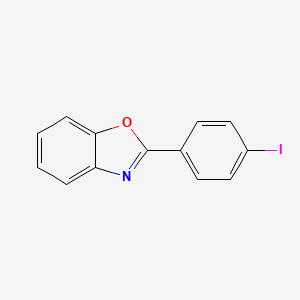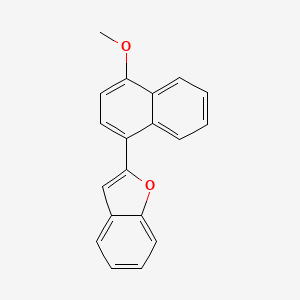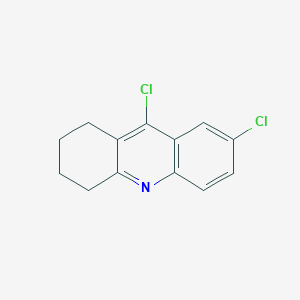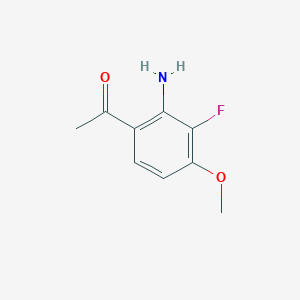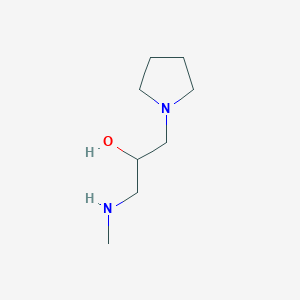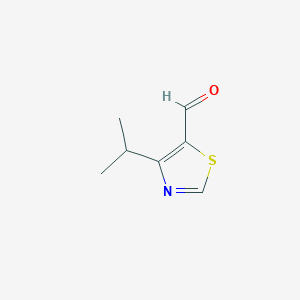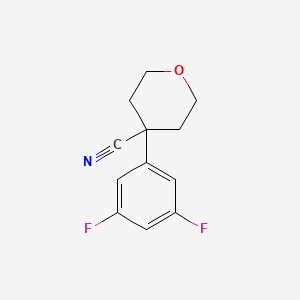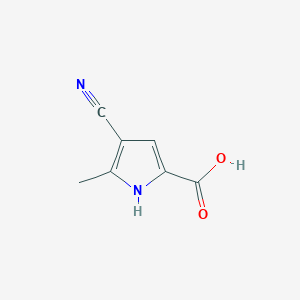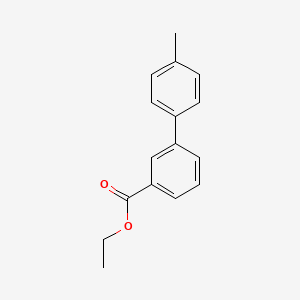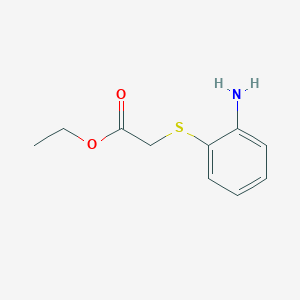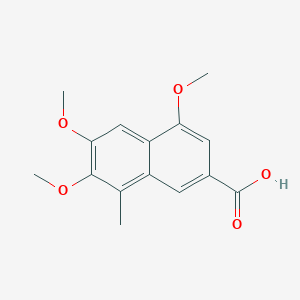
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is an organic compound with the molecular formula C₁₅H₁₆O₅ and a molecular weight of 276.285 g/mol This compound is characterized by the presence of three methoxy groups and a methyl group attached to a naphthoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- typically involves the methylation of 4,6,7-trihydroxy-8-methyl-2-naphthoic acid using methyl iodide and a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is unique due to its specific substitution pattern on the naphthoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-8-10-5-9(15(16)17)6-12(18-2)11(10)7-13(19-3)14(8)20-4/h5-7H,1-4H3,(H,16,17) |
InChI-Schlüssel |
DGQWWGKADBGHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
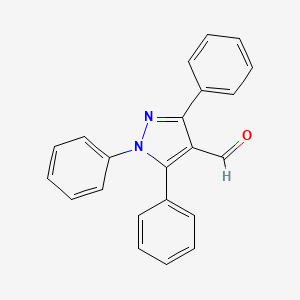
![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
